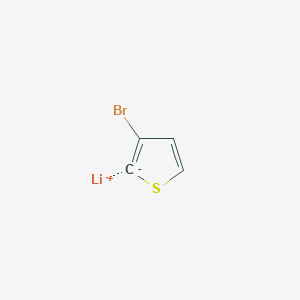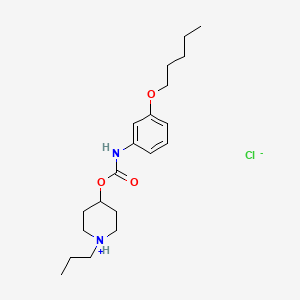![molecular formula C23H15NO9 B13734887 4'-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13734887.png)
4'-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is a complex organic compound with the molecular formula C17H11NO9. It is known for its unique structure, which includes multiple carboxylic acid groups and a biphenyl core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dicarboxyphenyl isocyanate with 4-amino-[1,1’-biphenyl]-3,5-dicarboxylic acid under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4’-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction of the compound can lead to the formation of alcohols or amines, depending on the reagents used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anhydrides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4’-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug design and biochemical studies.
Wirkmechanismus
The mechanism of action of 4’-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to specific biochemical effects. The pathways involved may include coordination chemistry and hydrogen bonding interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((3,5-Dicarboxyphenyl)carbamoyl)phthalic acid: Similar structure but with a phthalic acid core instead of a biphenyl core.
5-[(3,5-Dicarboxyphenyl)methyl]benzene-1,3-dicarboxylic acid: Similar functional groups but different core structure.
Uniqueness
4’-((3,5-Dicarboxyphenyl)carbamoyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is unique due to its biphenyl core, which provides distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of MOFs and other advanced materials .
Eigenschaften
Molekularformel |
C23H15NO9 |
|---|---|
Molekulargewicht |
449.4 g/mol |
IUPAC-Name |
5-[4-[(3,5-dicarboxyphenyl)carbamoyl]phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C23H15NO9/c25-19(24-18-9-16(22(30)31)8-17(10-18)23(32)33)12-3-1-11(2-4-12)13-5-14(20(26)27)7-15(6-13)21(28)29/h1-10H,(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H,32,33) |
InChI-Schlüssel |
KVOBPYDDGODRNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


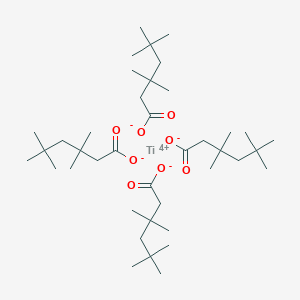
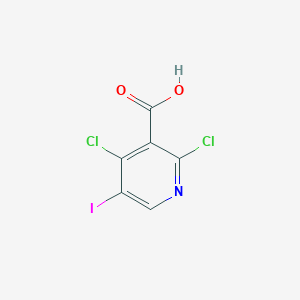
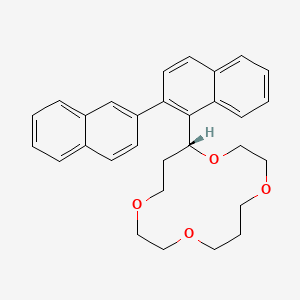
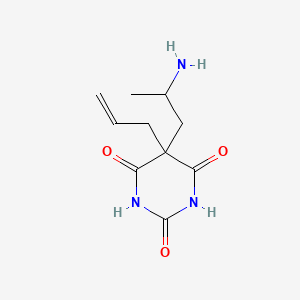
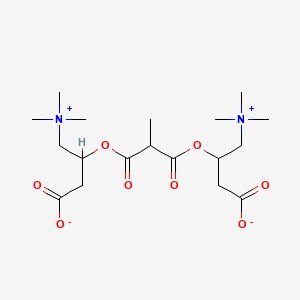



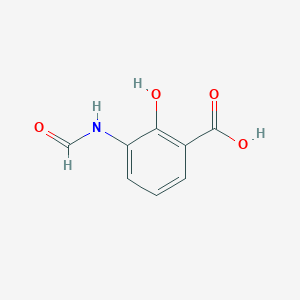
![Morphin-N-oxyd ditartarate [German]](/img/structure/B13734866.png)
![methyl 2-[(E)-hydroxyiminomethyl]-4-methyl-4,5-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B13734869.png)
